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Compound of Interest

Compound Name: 2-(Tetrahydrofuran-2-yl)acetonitrile

Cat. No.: B1309620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 2-(Tetrahydrofuran-2-yl)acetonitrile. Due to the limited availability of

publicly accessible, experimentally verified spectra for this specific molecule, the data

presented herein is based on established principles of nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons

with structurally related compounds. This document is intended to serve as a reference for the

identification and characterization of 2-(Tetrahydrofuran-2-yl)acetonitrile in a research and

development setting.

Spectroscopic Data Summary
The following tables summarize the predicted quantitative data for 2-(Tetrahydrofuran-2-
yl)acetonitrile. These values are estimations based on the analysis of its structural

components and data from analogous molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1309620?utm_src=pdf-interest
https://www.benchchem.com/product/b1309620?utm_src=pdf-body
https://www.benchchem.com/product/b1309620?utm_src=pdf-body
https://www.benchchem.com/product/b1309620?utm_src=pdf-body
https://www.benchchem.com/product/b1309620?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

H2' 4.1 - 4.3 Multiplet

H5'α, H5'β 3.7 - 3.9 Multiplet

H3'α, H3'β, H4'α, H4'β 1.8 - 2.2 Multiplet

CH₂CN 2.5 - 2.7 Doublet of Doublets

Note: The methylene protons of the acetonitrile group are diastereotopic and are expected to

appear as a pair of doublets of doublets (dd) due to coupling with the adjacent chiral center

(C2').

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ, ppm)

C≡N 117 - 120

C2' 75 - 80

C5' 67 - 72

C3', C4' 25 - 35

CH₂CN 20 - 25

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Vibrational Mode

~2250 C≡N stretch (nitrile)

2950 - 2850 C-H stretch (aliphatic)

~1100 C-O-C stretch (ether)

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Proposed Fragment

111 [M]⁺ (Molecular Ion)

71 [M - CH₂CN]⁺

41 [CH₂CN]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 2-(Tetrahydrofuran-2-yl)acetonitrile (approximately 5-10

mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to a

volume of approximately 0.6-0.7 mL. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or

higher is utilized.

¹H NMR Data Acquisition:

The sample is placed in the spectrometer and the magnetic field is shimmed to homogeneity.

A standard one-dimensional proton NMR spectrum is acquired using a 90° pulse angle.

A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, typically

with a relaxation delay of 1-5 seconds between scans.

¹³C NMR Data Acquisition:

A proton-decoupled ¹³C NMR spectrum is acquired.

Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a

greater number of scans and a longer acquisition time are typically required compared to ¹H

NMR.
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Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample such as 2-(Tetrahydrofuran-2-yl)acetonitrile, a thin

film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty salt plates is recorded.

The sample is placed in the spectrometer's sample holder.

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or, for a more detailed analysis including separation from any impurities,

through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the mass

spectrum.

Data Acquisition:

The sample is vaporized and introduced into the ion source.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of
2-(Tetrahydrofuran-2-yl)acetonitrile

Purification
(e.g., Chromatography, Distillation)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Spectral Analysis
(Chemical Shifts, Coupling)

IR Spectral Analysis
(Functional Groups)

MS Spectral Analysis
(Molecular Ion, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

A general workflow for the synthesis and spectroscopic characterization of a chemical
compound.

To cite this document: BenchChem. [Spectroscopic Data of 2-(Tetrahydrofuran-2-
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[https://www.benchchem.com/product/b1309620#spectroscopic-data-of-2-tetrahydrofuran-2-
yl-acetonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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